
4H-purin-6-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-purin-6-ylhydrazine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are fundamental to genetic material
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-purin-6-ylhydrazine typically involves the reaction of 2,6-dichloropurine with hydrazine hydrate. This reaction is regioselective, meaning it selectively targets specific positions on the purine ring. The reaction conditions often include the use of solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, reducing the use of hazardous reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 4H-purin-6-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various purine derivatives, which can have different functional groups attached to the purine ring .
Scientific Research Applications
4H-purin-6-ylhydrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4H-purin-6-ylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4H-pyran: Known for its biological activities, including antitumor and antibacterial properties.
4H-pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4H-purin-6-ylhydrazine is unique due to its purine-based structure, which is integral to nucleic acids. This structural feature makes it particularly interesting for applications in genetics and molecular biology, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H6N6 |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4H-purin-6-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,4H,6H2,(H,9,10,11) |
InChI Key |
KMRZSSNUAUJWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=N1)C(=NC=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)
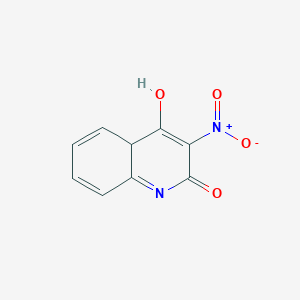

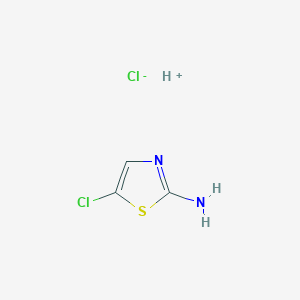
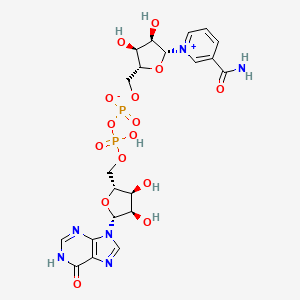
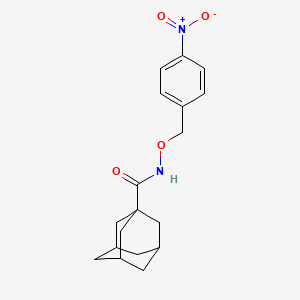
![4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)


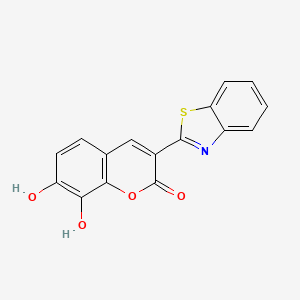

![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)
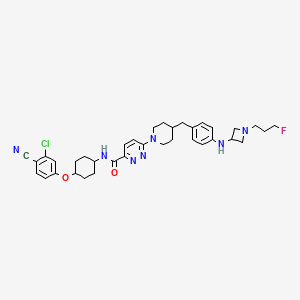
![2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B12361478.png)
